molecular formula C16H18N2O4S B2894673 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 922087-77-2

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No.: B2894673
CAS No.: 922087-77-2
M. Wt: 334.39
InChI Key: XBJVDPHRJAQXFN-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is an intricate organic compound that has captured significant attention in various scientific fields. With its unique structure comprising a furan-2-carboxamide core linked to a sulfonyl-ethyl chain, which is further bonded to 3,4-dihydroisoquinolin, this compound presents a remarkable platform for chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves multi-step organic synthesis techniques. A common route includes the initial formation of the furan-2-carboxamide followed by the introduction of the sulfonyl-ethyl chain through sulfonation reactions. The 3,4-dihydroisoquinoline moiety is then incorporated via alkylation under controlled temperature and pH conditions. Industrial Production Methods : Industrially, the production scales up these reactions using optimized catalysts, high-purity reagents, and continuous flow reactors to ensure high yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide undergoes several types of reactions, such as:

  • Oxidation: : Primarily affecting the furan ring, producing furan-2-carboxylic acid derivatives.

  • Reduction: : Mostly occurs at the sulfonyl group leading to sulfinyl or thiol derivatives.

  • Substitution: : The ethyl chain and isoquinoline can undergo nucleophilic substitution. Common Reagents and Conditions : Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. Major Products : The major products depend on the reaction type, with furan derivatives, sulfonyl derivatives, and various substituted isoquinolines being the primary outcomes.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide finds usage across multiple domains:

  • Chemistry: : Used as an intermediate in complex organic synthesis, particularly in the construction of heterocyclic compounds.

  • Biology: : Explored for its potential as a biochemical probe in studying sulfonamide interactions and as a precursor for biologically active molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of advanced materials, such as specialty polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is multifaceted:

  • Molecular Targets: : The compound interacts with enzymes and receptors, particularly those involved in metabolic and signaling pathways.

  • Pathways Involved: : It modulates pathways related to inflammation and cell proliferation, contributing to its observed biological effects.

Comparison with Similar Compounds

Compared to other sulfonyl-containing furan and isoquinoline compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :

  • Furan-2-sulfonamide derivatives

  • 3,4-dihydroisoquinoline analogs

  • Sulfonyl-ethyl containing carboxamides

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJVDPHRJAQXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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